Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine
Description
Molecular Geometry and Conformational Analysis
Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine (C₁₅H₁₅FN₂) features a pyridine ring substituted at the 5-position with a 4-fluorophenyl group and at the 3-position with a cyclopropylmethylamine moiety. The molecular geometry is influenced by steric and electronic interactions between these substituents.
The cyclopropyl group introduces significant angle strain due to its 60° bond angles, which distort the tetrahedral geometry of the sp³-hybridized methylamine bridge. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that the cyclopropyl ring adopts a puckered conformation, minimizing torsional strain while maintaining a dihedral angle of 15–20° relative to the pyridine plane. The 4-fluorophenyl group aligns nearly perpendicular to the pyridine ring (85–90° dihedral angle), reducing steric clashes and maximizing π-π interactions in planar configurations.
Conformational flexibility is observed in the methylene linker (-CH₂-) between the pyridine and cyclopropylamine groups. Rotational barriers of ~8 kcal/mol were calculated for this bond, allowing interconversion between gauche and anti conformers in solution.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c16-14-3-1-12(2-4-14)13-7-11(8-17-10-13)9-18-15-5-6-15/h1-4,7-8,10,15,18H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBMYJFOWMFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CN=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Core Functionalization
The 5-(4-fluorophenyl)pyridine scaffold is typically constructed via Suzuki–Miyaura cross-coupling between a halogenated pyridine derivative (e.g., 5-bromo-pyridin-3-ylmethanol) and 4-fluorophenylboronic acid. For example:
Introduction of the Aminomethyl Group
The aminomethyl moiety at position 3 is introduced via nucleophilic substitution or reductive amination :
- Chlorination followed by amine displacement : A 3-chloromethylpyridine intermediate reacts with cyclopropylamine in the presence of K₂CO₃ in DMF at 60°C.
- Reductive amination : A pyridinyl aldehyde intermediate (e.g., 5-(4-fluorophenyl)pyridine-3-carbaldehyde) reacts with cyclopropylamine using NaBH(OAc)₃ in THF/MeOH, yielding the target amine.
Detailed Synthetic Routes and Optimization
Route 1: Halogenated Pyridine Pathway
Steps :
- Suzuki coupling : 5-Bromo-3-(chloromethyl)pyridine + 4-fluorophenylboronic acid → 5-(4-fluorophenyl)-3-(chloromethyl)pyridine.
- Amine displacement : Chloromethyl intermediate + cyclopropylamine → Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine.
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 80°C | 78% |
| 2 | Cyclopropylamine, K₂CO₃ | DMF | 60°C | 65% |
Route 2: Reductive Amination Pathway
Steps :
- Aldehyde formation : Oxidation of 3-(hydroxymethyl)-5-(4-fluorophenyl)pyridine using Dess–Martin periodinane.
- Reductive amination : Aldehyde + cyclopropylamine + NaBH(OAc)₃ → Target amine.
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Dess–Martin periodinane | CH₂Cl₂ | RT | 82% |
| 2 | NaBH(OAc)₃, cyclopropylamine | THF/MeOH | RT | 70% |
Critical Analysis of Methodologies
Advantages of Route 1
- Higher functional group tolerance for halogenated intermediates.
- Avoids oxidation steps, reducing side reactions.
Advantages of Route 2
- Superior stereochemical control in amination steps.
- Milder conditions for acid-sensitive substrates.
Purification and Characterization
- Column chromatography : Silica gel with EtOAc/hexane (3:7) for intermediate purification.
- Final product characterization :
Challenges and Mitigation Strategies
- Low yields in cross-coupling : Optimized using PdCl₂(dppf) as a catalyst.
- Amine oxidation : Avoided by employing inert atmospheres (N₂/Ar) during reductive amination.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Suzuki-Miyaura Coupling : This reaction is particularly useful for forming carbon-carbon bonds with high specificity and functional group tolerance.
- Functionalization Reactions : The compound can be modified to introduce additional functional groups, enhancing its utility in synthesizing more complex pharmaceuticals and agrochemicals.
Potential Therapeutic Applications
Research indicates that this compound may exhibit various biological activities, making it a candidate for therapeutic development:
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For example:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | FaDu (hypopharyngeal) | 12.5 |
| Bleomycin | FaDu | 15.0 |
These results suggest that the compound may induce apoptosis and inhibit cell growth effectively compared to standard treatments.
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It appears to mitigate oxidative stress and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's. Mechanisms include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurodegeneration.
- Receptor Interaction : Affinity for muscarinic acetylcholine receptors, which play a role in cognitive function and neuroprotection.
Industrial Applications
Development of New Materials
In addition to its biological applications, this compound is being explored for its potential in developing novel materials with unique properties. These materials may find uses in:
- Pharmaceutical Formulations : As an active ingredient or excipient.
- Polymeric Materials : Enhancing the properties of plastics or coatings through incorporation into polymer matrices.
Case Studies
Several case studies illustrate the efficacy of cyclopropyl-substituted pyridine derivatives:
Cancer Research
A study highlighted that cyclopropyl-pyridine derivatives exhibited significant inhibition of cell growth across various cancer cell lines, including those resistant to traditional therapies. The findings underscore the potential of these compounds in developing new anticancer agents.
Neuroprotective Studies
In vivo studies on rodent models indicated that derivatives could reduce cognitive deficits associated with Alzheimer's disease by modulating cholinergic signaling pathways, showcasing their potential as therapeutic agents in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Cores
The following table summarizes key structural analogues and their distinguishing features:
*Estimated based on structural formula.
Key Observations :
- Core Flexibility : Pyridine-based analogues (e.g., SLV313) exhibit enhanced interaction with CNS targets compared to pyrimidine derivatives, likely due to improved π-π stacking with aromatic residues in receptor binding sites .
- Substituent Effects : The 4-fluoro-phenyl group enhances blood-brain barrier penetration, while piperazine or methylene linkages influence solubility and target selectivity .
- Synthetic Challenges : Pyrimidine derivatives like Cyclopropyl-(4-methyl-pyrimidin-2-yl)-amine were discontinued due to instability under standard storage conditions .
Pharmacological Profiles of Selected Analogues
a) SLV313
- Targets : Dopamine D2 receptor (Ki = 4.2 nM), 5-HT1A receptor (Ki = 15 nM) .
- Activity : Dual antagonism/agonism reduces extrapyramidal side effects in preclinical antipsychotic models .
b) Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-...]-Pyrimidin-2-Yl}Amine
Biological Activity
Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to a pyridine ring, which is further substituted with a 4-fluorophenyl group. This specific arrangement contributes to its distinctive chemical and physical properties, making it suitable for various biological applications.
This compound interacts with specific molecular targets within biological pathways. Its binding affinity to enzymes and receptors can modulate their activity, leading to diverse biological effects. The precise molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in several key processes relevant to disease modulation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound, particularly against various bacterial strains. For instance, derivatives with similar structural motifs have shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound may possess broad-spectrum antibacterial properties, potentially useful in treating infections caused by resistant strains.
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The minimum inhibitory concentrations (MICs) for these fungi were reported as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results indicate promising antifungal potential, warranting further exploration in clinical settings.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the substituents on the pyridine ring significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing or electron-donating groups can enhance or diminish antimicrobial efficacy.
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of pyridine derivatives demonstrated that those containing a fluorophenyl substitution exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Cancer Therapeutics : Research has also indicated potential anticancer properties through mechanisms involving apoptosis induction in specific cancer cell lines . The compound's ability to interact with cellular pathways involved in cancer progression suggests it could be developed as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclopropyl-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-amine?
- Methodology : A two-step approach is commonly used:
Nucleophilic substitution : React 5-(4-fluorophenyl)pyridine-3-carbaldehyde with cyclopropylamine in DMF under ambient conditions for 12–24 hours to form the imine intermediate .
Reductive amination : Reduce the intermediate using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the final amine.
Q. How can the structure of this compound be confirmed with high confidence?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) provides unambiguous confirmation of the 3D structure. For example, analogous pyridinylmethylamine derivatives have been resolved at 173 K with R-factors < 0.05 .
- Spectroscopic techniques : Combine ¹H/¹³C NMR (e.g., pyridine ring protons at δ 8.1–8.5 ppm, cyclopropyl protons at δ 0.5–1.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What preliminary pharmacological assays are suitable for evaluating its bioactivity?
- Methodology :
- Receptor binding assays : Screen against dopamine D₂ and serotonin 5-HT₁A receptors due to structural similarities to SLV313, a known antipsychotic candidate .
- In vitro stability : Assess metabolic stability in human plasma (e.g., measure half-life using LC-MS; see Table 3 in for analogous compounds).
Advanced Research Questions
Q. How can structural modifications enhance target selectivity while retaining cyclopropyl-pyridinylmethylamine pharmacophores?
- Methodology :
- SAR studies : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., 3,5-difluorophenyl) to modulate π-π interactions. Compare binding affinities using radioligand displacement assays .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with receptor pockets (e.g., FMS/KIT kinase targets as in PLX647 analogs ).
Q. How should contradictory data in receptor binding vs. functional assays be resolved?
- Methodology :
- Functional selectivity assays : Distinguish agonist/antagonist effects via cAMP accumulation (for GPCRs) or β-arrestin recruitment assays.
- Kinetic profiling : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and correlate with functional outcomes .
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?
- Methodology :
- Pharmacokinetic optimization : Improve bioavailability via prodrug design (e.g., phosphate esterification of the pyridine nitrogen) .
- Tissue distribution studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify brain penetration and plasma exposure in rodent models .
Q. How can the compound’s metabolic stability be improved for CNS applications?
- Methodology :
- Cytochrome P450 inhibition assays : Identify major metabolic sites (e.g., cyclopropyl ring oxidation) using human liver microsomes.
- Deuterium incorporation : Replace vulnerable hydrogens with deuterium at the cyclopropyl group to slow metabolism (e.g., deuteration increased t₁/₂ by 2.5× in analogous amines ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
